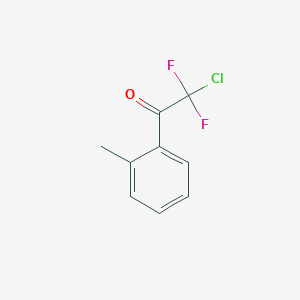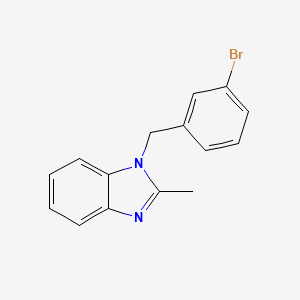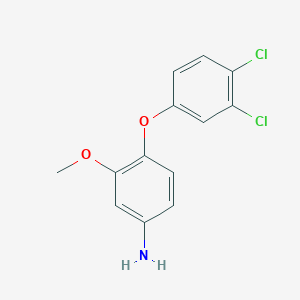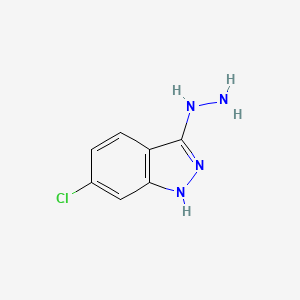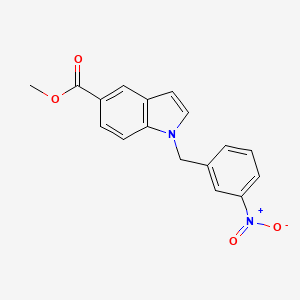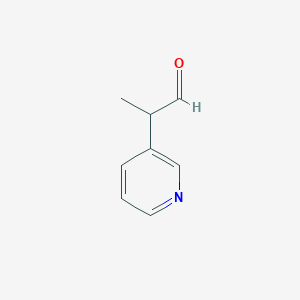
2-(PYRIDIN-3-YL)PROPANAL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(PYRIDIN-3-YL)PROPANAL is an organic compound with the molecular formula C8H9NO It is a derivative of propanal, where the aldehyde group is attached to a pyridine ring at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PYRIDIN-3-YL)PROPANAL can be achieved through several methods. One common approach involves the reaction of 3-pyridinecarboxaldehyde with a suitable reagent to introduce the propanal group. For instance, the reaction of 3-pyridinecarboxaldehyde with ethylmagnesium bromide followed by hydrolysis can yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of Grignard reagents or other organometallic compounds, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(PYRIDIN-3-YL)PROPANAL can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: 2-(3-Pyridinyl)propanoic acid.
Reduction: 2-(3-Pyridinyl)propanol.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
2-(PYRIDIN-3-YL)PROPANAL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(PYRIDIN-3-YL)PROPANAL involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This can affect various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
3-(3-Pyridinyl)propanal: Similar structure but with the aldehyde group at a different position.
3-Pyridinepropionic acid: The aldehyde group is replaced by a carboxylic acid group.
2-(3-Pyridinyl)propanol: The aldehyde group is reduced to an alcohol.
Uniqueness
2-(PYRIDIN-3-YL)PROPANAL is unique due to the presence of both an aldehyde group and a pyridine ring, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C8H9NO |
|---|---|
Molecular Weight |
135.16 g/mol |
IUPAC Name |
2-pyridin-3-ylpropanal |
InChI |
InChI=1S/C8H9NO/c1-7(6-10)8-3-2-4-9-5-8/h2-7H,1H3 |
InChI Key |
NJWWQJFGEAYZPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


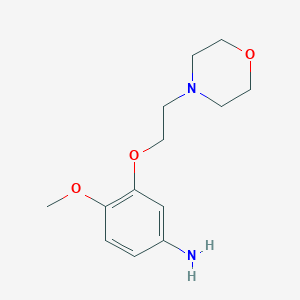
![2-(2-Ethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic Acid](/img/structure/B8686024.png)
![8-(1-Methyl-1H-imidazol-2-yl)-1,4-dioxa-spiro[4.5]decan-8-ol](/img/structure/B8686026.png)
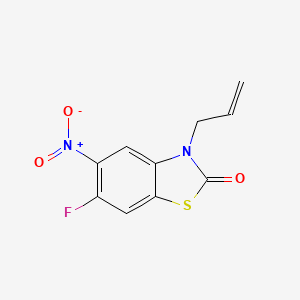
![8-(4-FLUOROPHENYL)-1,4-DIOXASPIRO[4.5]DECANE-8-CARBOXYLIC ACID](/img/structure/B8686033.png)
